2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
Description
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate (CAS 1087788-79-1) is an organofluorine carbamate derivative with the molecular formula C₉H₆Cl₂F₃NO₂ and a molecular weight of 288.05 g/mol . Its structure comprises a 3,4-dichlorophenyl group linked to a trifluoroethyl moiety via a carbamate bridge. The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing lipophilicity—critical factors in pharmaceutical and agrochemical applications . This compound is cataloged by suppliers like American Elements and is available in high-purity grades for research .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO2/c10-6-2-1-5(3-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKOSUXOQXDVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355265 | |
| Record name | 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-43-2 | |
| Record name | 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichlorophenyl isocyanate with 2,2,2-trifluoroethanol under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates involved .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles, leading to the substitution of the trifluoroethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamate derivatives.
Hydrolysis: The major products are 3,4-dichloroaniline and 2,2,2-trifluoroethanol.
Scientific Research Applications
Proteomics
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is utilized as a reagent in proteomics for studying protein structures and functions. Its ability to modify proteins can help elucidate their roles in biological processes and disease mechanisms. The compound's unique structure allows it to selectively interact with specific amino acid residues, which can be crucial for understanding protein dynamics.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential pharmacological activities. Research highlights include:
- Acetylcholinesterase Inhibition : Similar to other carbamates, it may inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels. This mechanism has implications for treating neurodegenerative diseases such as Alzheimer's disease.
- Anticancer Activity : In vitro studies have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's ability to disrupt cell cycle progression and induce apoptosis makes it a candidate for further therapeutic development.
Organic Synthesis
The compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and hydrolysis. This versatility is beneficial in developing new compounds with desired biological activities.
| Biological Activity | Target/Effect | Reference |
|---|---|---|
| AChE Inhibition | Increases acetylcholine levels | |
| Cytotoxicity | Inhibits proliferation in cancer cells | |
| Antimicrobial properties | Potential inhibition of bacterial growth |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound showed neuroprotective effects by enhancing cholinergic transmission. This suggests potential therapeutic applications in cognitive disorders.
- Anticancer Studies : In vitro studies indicated significant cytotoxicity against various cancer cell lines. For example, the compound exhibited potent activity against human breast cancer cells (MCF-7) with an IC50 value indicating effective inhibition of cell growth.
- Environmental Impact Assessment : Research evaluated the environmental persistence and toxicity of this compound in aquatic systems. It was found to have moderate toxicity toward non-target organisms, raising concerns about its ecological impact when used as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 3,4-dichlorophenyl group in the target compound can be compared to analogs with different halogenation patterns:
- 3,5-Dichlorophenyl Analogs: A closely related compound, 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate (CAS 338783-83-8), shares the trifluoroethyl group but differs in chlorine substitution (3,5- vs. 3,4-positions).
- 3,5-Difluorophenyl Derivative: Replacing chlorine with fluorine in 2,2,2-trifluoroethyl 3,5-difluorophenylcarbamate (MF C₉H₆F₅NO₂) reduces molecular weight (255.14 g/mol) and lipophilicity due to fluorine’s smaller size and lower hydrophobicity compared to chlorine .
Table 1: Aromatic Substituent Impact on Properties
*Lipophilicity (log k) estimated from HPLC data trends in similar carbamates .
Alkyl Group Modifications: Trifluoroethyl vs. Trichloroethyl
The trifluoroethyl group distinguishes the target compound from classical carbanilate derivatives like SW26 (2,2,2-trichloroethyl 3,4-dichlorophenyl carbamate). Key differences include:
- Electronic Effects : The -CF₃ group is more electron-withdrawing than -CCl₃, reducing the basicity of adjacent amines and enhancing metabolic resistance .
- Biological Activity : SW26 analogs exhibit potent inhibition of plasma membrane ATPase in plant cells (e.g., Acer pseudoplatanus), with IC₅₀ values in the micromolar range. The trifluoroethyl variant may show altered potency due to differences in membrane permeability or target binding .
- Lipophilicity : The -CF₃ group lowers log P compared to -CCl₃, as seen in HPLC studies where trifluoroethyl carbamates had log k values ~0.5 units lower than trichloroethyl analogs .
Functional Group Replacements: Carbamates vs. Benzamides
The carbamate group (-OCONH-) can be contrasted with benzamide derivatives. For example, 4-[5-(3,5-dichlorophenyl)-...]benzamide (CAS 338783-91-8) replaces the carbamate with an amide linkage. Benzamides generally exhibit higher hydrolytic stability but lower flexibility in conformational interactions .
Inhibitory Properties
However, the trifluoroethyl group’s reduced lipophilicity may limit bioavailability in certain environments compared to trichloroethyl derivatives .
Biological Activity
Overview
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, also known by its CAS number 1736-43-2, is a carbamate compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Weight : 279.08 g/mol
- IUPAC Name : 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and affect biochemical pathways. Key mechanisms include:
- Acetylcholinesterase Inhibition : Similar to other carbamates, it may act as an inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism can enhance cholinergic neurotransmission and has implications in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Research indicates that carbamates can exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular targets are still under investigation but may involve disruption of cell cycle progression and induction of apoptosis .
Biological Activity Data Table
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound showed neuroprotective effects in models of Alzheimer's disease by enhancing cholinergic transmission. This suggests potential therapeutic applications in cognitive disorders.
- Anticancer Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was observed to have an IC50 value indicating potent activity against human breast cancer cells (MCF-7) and human lung cancer cells (A549) .
- Environmental Impact Assessment : Research has also evaluated the environmental persistence and toxicity of this compound in aquatic systems. It was found to have moderate toxicity towards non-target organisms, raising concerns about its ecological impact when used as a pesticide or herbicide .
Q & A
Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl (3,4-dichlorophenyl)carbamate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling 3,4-dichloroaniline with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Key steps include:
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Step 1 : React 3,4-dichloroaniline with trifluoroethyl chloroformate in anhydrous dichloromethane at 0–5°C .
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Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
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Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with reference standards. Purity >98% is achievable with rigorous solvent removal and recrystallization .
- Data Table :
| Synthetic Step | Yield (%) | Purity (HPLC) | Key Impurities |
|---|---|---|---|
| Initial Coupling | 65–70 | 85–90% | Unreacted aniline |
| Purification | 50–55 | >98% | Residual solvents |
Q. How can the compound’s structure be confirmed using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm, multiplet) and trifluoroethyl group (δ 4.5–4.7 ppm, quartet, J = 8.5 Hz).
- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm), trifluoroethyl CF₃ (δ 122–125 ppm, q, J = 280 Hz).
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 318.68) confirms molecular weight .
- Infrared (IR) : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3300–3400 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent concentrations). To address this:
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Standardization : Use a common reference compound (e.g., AZD8931 ) across assays.
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Dose-Response Curves : Validate activity thresholds using IC₅₀ values in triplicate experiments.
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Meta-Analysis : Cross-reference data with structurally similar carbamates (e.g., ethyl (4-chloro-3-trifluoromethylphenyl)carbamate ) to identify trends in substituent effects .
- Data Table :
| Study | IC₅₀ (μM) | Cell Line | Solvent |
|---|---|---|---|
| A | 12.3 | HeLa | DMSO |
| B | 8.7 | HEK293 | Ethanol |
Q. What experimental designs are optimal for studying the compound’s reactivity under varying conditions?
- Methodological Answer : Use a factorial design to evaluate interactions between variables (temperature, pH, catalysts):
- Factors : Temperature (25°C, 50°C), pH (7.0, 9.0), catalyst (none, pyridine).
- Response Variables : Reaction yield, byproduct formation.
Analyze via ANOVA to identify significant factors. For safety, conduct reactions in a fume hood with PPE (gloves, goggles) due to toxic intermediates .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
-
Docking Studies : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 4EY7). Parameterize the carbamate group’s partial charges using Gaussian09 (B3LYP/6-31G* basis set) .
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MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein interactions. Validate with experimental IC₅₀ data .
- Data Table :
| Simulation Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.2 |
| Hydrogen Bonds Formed | 3 |
Methodological Notes
- Data Contradictions : Cross-validate analytical results (e.g., NMR, HPLC) with independent labs to mitigate instrument-specific artifacts .
- Safety Protocols : Follow guidelines for handling chlorinated byproducts and fluorinated waste .
- Theoretical Frameworks : Link reactivity studies to carbamate hydrolysis mechanisms or enzyme inhibition theories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
